1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole
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Overview
Description
The compound “1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a biphenyl group (two connected phenyl rings), a pyrazole ring (a five-membered ring with two nitrogen atoms), and two trifluoromethyl groups (a carbon atom bonded to three fluorine atoms) attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the pyrazole ring, and the addition of the trifluoromethyl groups. Trifluoromethyl groups can be introduced using various methods, such as treatment with sulfur tetrafluoride or through the Swarts reaction .Molecular Structure Analysis
The trifluoromethyl group is a functional group with the formula -CF3. It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of these groups, along with the biphenyl and pyrazole structures, would give the molecule unique physical and chemical properties.Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This would likely influence the physical and chemical properties of the compound.Scientific Research Applications
Synthesis and Chemical Properties
- 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole is involved in the synthesis of bis-pyrazolyl-thiazoles, which have shown promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
- It is also used in the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which have been evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Catalysis and Material Science
- In material science, it contributes to the development of heteroleptic Iron(II) Spin-Crossover Complexes, with applications in fine-tuning spin crossover (SCO) properties (García-López et al., 2019).
- Its methylated derivative has been used for high voltage application in lithium-ion batteries, demonstrating improved cycling performance (von Aspern et al., 2020).
Pharmacology and Biochemical Studies
- In pharmacology, related pyrazole compounds have been investigated for their potential inhibitory effects on fructose-1,6-bisphosphatase, indicating potential therapeutic applications (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
- Additionally, bis-pyrazoles synthesized from similar compounds have been studied for their DNA binding and in-vitro cytotoxicity against various cancer cell lines, showing potential as anti-cancer agents (Reddy et al., 2017).
Optoelectronics
- Novel heterocyclic compounds synthesized using derivatives of this compound have shown potential for use in opto-electronic applications due to their emissive properties (Ramkumar & Kannan, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-phenylphenyl)-3,5-bis(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2/c18-16(19,20)14-10-15(17(21,22)23)25(24-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUOOIHNBLJXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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